1-Cyclopentyl-5-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one
Overview
Description
1-Cyclopentyl-5-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one is a complex organic compound that features a unique combination of cyclopentyl, cyclopropylmethyl, and oxadiazolyl groups attached to a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-5-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for the synthesis and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-5-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential therapeutic effects or as a tool for studying biological pathways.
Medicine: The compound could be explored for its potential as a drug candidate, particularly if it exhibits desirable pharmacological properties.
Industry: It may find applications in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Cyclopentyl-5-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one include other piperidinone derivatives and oxadiazole-containing molecules. These compounds may share structural features and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for further exploration in various research and industrial applications.
Properties
IUPAC Name |
1-cyclopentyl-5-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]piperidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15-8-7-12(10-19(15)13-3-1-2-4-13)16-17-14(18-21-16)9-11-5-6-11/h11-13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBZOTQILXDMBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C3=NC(=NO3)CC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.